SecococcinicacidF

Description

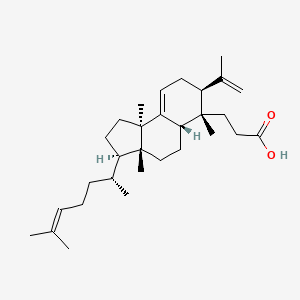

Secococcinic acid F is a lanostane-type triterpenoid isolated from Kadsura coccinea, a plant traditionally used in East Asian medicine. It is characterized as an amorphous powder with a melting point of 160–163°C and a molecular formula of C₃₀H₄₈O₂ (APCI-MS: m/z 441 [M+H]⁺) . Its spectroscopic data include UV maxima at 201 nm, IR absorption bands at 2968, 1721, and 1651 cm⁻¹ (indicative of carboxylic acid and olefin groups), and detailed ¹H-/¹³C-NMR assignments in DMSO . Structurally, it features a 3,4-seco-lanostane skeleton with a conjugated diene system at C-7 and C-24 . Secococcinic acid F has demonstrated inhibitory activity against HIV-1 protease (IC₅₀: 40 µM) but exhibits cytotoxicity in HEK 293T cells at concentrations above 0.5 µM .

Properties

Molecular Formula |

C30H48O2 |

|---|---|

Molecular Weight |

440.7 g/mol |

IUPAC Name |

3-[(3R,3aR,5aS,6S,7S,9bR)-3a,6,9b-trimethyl-3-[(2R)-6-methylhept-5-en-2-yl]-7-prop-1-en-2-yl-1,2,3,4,5,5a,7,8-octahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |

InChI |

InChI=1S/C30H48O2/c1-20(2)10-9-11-22(5)24-14-18-30(8)26-13-12-23(21(3)4)28(6,17-16-27(31)32)25(26)15-19-29(24,30)7/h10,13,22-25H,3,9,11-12,14-19H2,1-2,4-8H3,(H,31,32)/t22-,23+,24-,25-,28+,29-,30+/m1/s1 |

InChI Key |

CZQAPUYFUFOAPL-VUVJTXKMSA-N |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@@H]3C2=CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC3C2=CCC(C3(C)CCC(=O)O)C(=C)C)C)C |

Origin of Product |

United States |

Preparation Methods

SecococcinicacidF can be isolated from the stems of Kadsura heteroclita through a combination of spectroscopic and chemical methods, including 1D and 2D NMR, and CD spectra . The isolation process involves extracting the plant material with solvents, followed by chromatographic separation to purify the compound .

Chemical Reactions Analysis

SecococcinicacidF undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of SecococcinicacidF involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the release of inflammatory cytokines like IL-6 and TNF-α in LPS-induced RAW 264.7 macrophages . This anti-inflammatory effect is likely mediated through the inhibition of key signaling pathways involved in inflammation . Additionally, its cytotoxic activity against cancer cells may involve the induction of apoptosis through the activation of caspases and other apoptotic proteins .

Comparison with Similar Compounds

Key Structural Differences :

- Secococcinic acid F vs. 24(E)-3,4-seco-lanostane: The latter has an additional double bond at C-4(28) and a higher molecular weight due to oxidation state differences .

- Secococcinic acid F vs. Coccinilactone A : Coccinilactone A contains a lactone ring instead of a carboxylic acid at C-26, altering its polarity and bioactivity .

- Secococcinic acid F vs. Kadsuracoccinic acid C: These are identical compounds with different nomenclature conventions .

Functional Insights :

- HIV-1 Protease Inhibition: Secococcinic acid F’s activity is attributed to its carboxylic acid groups, which may interact with the protease’s active site.

- Structure-Activity Relationship (SAR): The presence of a lactone (e.g., coccinilactone A) or additional double bonds (e.g., 24(E)-3,4-seco-lanostane) modulates bioactivity and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.